molecular formula C12H14N4S B4420936 3-(butylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole

3-(butylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole

Cat. No. B4420936
M. Wt: 246.33 g/mol
InChI Key: KMUFTTSBHZHAFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(butylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole involves multiple steps, starting from basic benzimidazole derivatives. These processes typically include the introduction of the triazolo group through cyclization reactions and the addition of the butylthio group via substitution reactions. For example, synthesis routes may involve starting compounds such as 1,2-diaminobenzimidazole or 2-hydrazinobenzimidazoles, which are then modified through reactions with carbon disulfide, alkyl halides, or acylhydrazino compounds to introduce the desired functionalities (Mahmoud et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic core, consisting of a benzimidazole fused with a triazolo ring, and a butylthio substituent. This configuration contributes to the compound's unique electronic, steric, and photophysical properties. Structural elucidation is typically achieved through spectral data, including IR, NMR, and mass spectrometry, which provide insights into the compound's molecular geometry, electronic structure, and functional group orientation (Hamdy et al., 2007).

Chemical Reactions and Properties

This compound participates in various chemical reactions, reflecting its reactivity profile. These may include nucleophilic substitution reactions, where the butylthio group can act as a leaving group or nucleophile, and cyclization reactions, which are crucial for introducing or modifying the triazolo ring. The compound's chemical behavior is influenced by the electron-donating and withdrawing properties of its functional groups, affecting its reactivity towards electrophiles and nucleophiles (Abdelhamid et al., 2000).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, are determined by its molecular structure. The presence of the butylthio group affects the compound's lipophilicity, potentially enhancing its solubility in organic solvents, while the heterocyclic core contributes to its thermal stability and melting point. These properties are crucial for its handling and application in chemical synthesis (Joshi et al., 1990).

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, are influenced by its structural elements. The benzimidazole core provides a site for protonation, affecting the compound's acid-base behavior, while the triazolo ring and butylthio substituent influence its electrophilic and nucleophilic reaction profiles. These properties are essential for predicting the compound's behavior in chemical syntheses and its interactions with biological molecules (Alagarsamy & Pathak, 2007).

Future Directions

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction .

Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.

Biochemical Pathways

Triazole derivatives have been found to exhibit antimicrobial, antioxidant, and antiviral potential . This suggests that the compound could potentially affect multiple biochemical pathways related to these biological activities.

Result of Action

Given the known biological activities of triazole compounds , it is possible that this compound could have various effects at the molecular and cellular level, depending on its specific targets and mode of action.

properties

IUPAC Name

1-butylsulfanyl-3H-[1,2,4]triazolo[4,3-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-2-3-8-17-12-15-14-11-13-9-6-4-5-7-10(9)16(11)12/h4-7H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUFTTSBHZHAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NNC2=NC3=CC=CC=C3N21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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